molecular formula C17H22BN3O2 B597048 N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 1218789-30-0

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B597048
CAS No.: 1218789-30-0
M. Wt: 311.192
InChI Key: YPFKFMOXEMHELK-UHFFFAOYSA-N
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Description

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C17H22BN3O2 and a molecular weight of 311.19 g/mol. This compound is a derivative of pyrimidinamine and contains a boronic ester group, making it useful in various chemical reactions, particularly in cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Ester Formation: The compound can be synthesized by reacting 5-bromopyrimidin-2-amine with benzyl chloride in the presence of a palladium catalyst and a base, followed by the addition of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to ensure efficient production.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.

  • Bases: Common bases include potassium carbonate (K2CO3) and sodium carbonate (Na2CO3).

  • Solvents: Solvents such as toluene, ethanol, and water are often used.

Major Products Formed:

  • Biaryl Compounds: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

  • Substitution Products: Various nucleophilic substitution products can be formed depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a valuable tool in bioconjugation studies.

Medicine: The compound is used in the development of new drugs, especially in the field of cancer therapy. Its ability to form stable complexes with biomolecules allows for targeted drug delivery and improved therapeutic efficacy.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of various chemicals, including polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through its ability to form stable complexes with various biomolecules. The boronic ester group in the compound allows it to interact with biological targets, such as enzymes and receptors, leading to specific biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar in structure but lacks the pyrimidinamine group.

  • Benzylboronic Acid: Similar in structure but lacks the pyrimidinamine group and the boronic ester group.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in the boronic ester group but lacks the pyrimidinamine and benzyl groups.

Uniqueness: N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is unique due to its combination of the pyrimidinamine group and the boronic ester group, which allows for a wide range of applications in cross-coupling reactions and biological studies.

Properties

IUPAC Name

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BN3O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-15(21-12-14)19-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFKFMOXEMHELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675240
Record name N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-30-0
Record name N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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